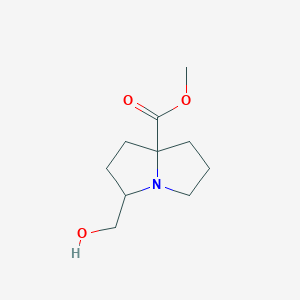![molecular formula C20H15F3N2O2 B8202085 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B8202085.png)
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide is a synthetic compound with diverse applications in scientific research. Its unique molecular structure makes it a candidate of interest in multiple disciplines, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide typically involves a series of organic reactions starting from readily available precursors. Key steps may include acylation, cyclization, and incorporation of trifluoroacetamide groups under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts must be carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production may involve continuous flow techniques to enhance efficiency and scalability. Advanced methodologies, including automated synthesis and purification systems, ensure consistency and compliance with stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide undergoes a variety of reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding N-oxides.
Reduction: : Reduced by hydrogenation to yield saturated analogs.
Substitution: : Participates in nucleophilic substitution reactions, replacing specific functional groups.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Employs hydrogen gas with a palladium on carbon catalyst under elevated pressure.
Substitution: : Involves halide reagents and polar aprotic solvents like dimethyl sulfoxide.
Major Products
These reactions typically yield derivatives with modified electronic or steric properties, enhancing the compound’s applicability in various research contexts.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Biology
Molecular Biology: : Employed in the study of enzyme interactions and protein folding.
Pharmacology: : Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Medicine
Drug Development: : Explored as a lead compound in the development of new pharmaceuticals.
Diagnostic Tools: : Utilized in the creation of imaging agents for medical diagnostics.
Industry
Materials Science: : Applied in the design of novel materials with specific electronic or mechanical properties.
Chemical Engineering: : Integrated into processes requiring precise control of reaction kinetics.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity through mechanisms such as competitive inhibition or allosteric modulation. These interactions trigger a cascade of biochemical pathways, leading to the desired physiological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Compared to related compounds such as N-[3-(10,11-Dihydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide and N-[3-(11,12-Didehydrodibenz[b,f]oxocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide, N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide exhibits distinct structural features that confer unique reactivity and specificity.
List of Similar Compounds
N-[3-(10,11-Dihydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
N-[3-(11,12-Didehydrodibenz[b,f]oxocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
N-[3-(11,12-Didehydrodibenz[b,f]azocin-4(5H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
This compound stands out due to its particular arrangement of functional groups, which influence its interaction with biological targets and chemical reagents.
Propriétés
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)19(27)24-12-11-18(26)25-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)25/h1-8H,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUCVDRKFDHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR,8aS)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8202008.png)


![(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8202041.png)

![9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole](/img/structure/B8202050.png)



![(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B8202081.png)

![7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8202096.png)


